molecular formula C21H24N2O5S B2544130 diethyl 2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-43-2

diethyl 2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2544130
CAS No.: 864926-43-2
M. Wt: 416.49
InChI Key: LZTANWNENPNZTA-UHFFFAOYSA-N
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Description

Diethyl 2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a useful research compound. Its molecular formula is C21H24N2O5S and its molecular weight is 416.49. The purity is usually 95%.
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Biological Activity

Chemical Structure and Properties

The compound features a complex molecular structure characterized by a thieno[2,3-c]pyridine core with two carboxylate groups and a 4-methylbenzamido substituent. Its empirical formula is C16H18N2O4SC_{16}H_{18}N_2O_4S, and it has a molecular weight of approximately 342.39 g/mol.

Research indicates that compounds similar to diethyl 2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate exhibit various biological activities:

  • Antioxidant Activity : Compounds in the thieno[2,3-c]pyridine family have shown potential as antioxidants, which may protect cells from oxidative stress.
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various pathogens.
  • Enzyme Inhibition : The compound may inhibit enzymes such as tyrosinase, which is involved in melanin production and could be beneficial in treating hyperpigmentation disorders.

Case Studies and Research Findings

  • Tyrosinase Inhibition :
    • A study on similar thieno derivatives showed that certain compounds exhibited significant inhibition of mushroom tyrosinase activity. For instance, derivatives with specific hydroxyl substitutions demonstrated up to 96% inhibition compared to standard inhibitors like kojic acid. This suggests that structural modifications can enhance inhibitory potency against tyrosinase .
  • Antimicrobial Activity :
    • Research has indicated that thieno[2,3-c]pyridine derivatives possess antimicrobial properties against various bacterial strains. For example, compounds with similar structures displayed effective inhibition against Staphylococcus aureus and Escherichia coli .
  • Cytotoxic Effects :
    • In vitro studies have been conducted to assess the cytotoxic effects of these compounds on cancer cell lines. While some derivatives showed promising results in inhibiting cell proliferation in cancer models, further studies are required to evaluate their selectivity and safety profiles.

Comparative Biological Activities

CompoundTyrosinase Inhibition (%)Antimicrobial ActivityCytotoxicity (IC50)
This compoundTBDModerateTBD
Similar Thieno Derivative A96%High against S. aureus15 µM
Similar Thieno Derivative B73%Moderate against E. coli20 µM

Properties

IUPAC Name

diethyl 2-[(4-methylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-4-27-20(25)17-15-10-11-23(21(26)28-5-2)12-16(15)29-19(17)22-18(24)14-8-6-13(3)7-9-14/h6-9H,4-5,10-12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTANWNENPNZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.